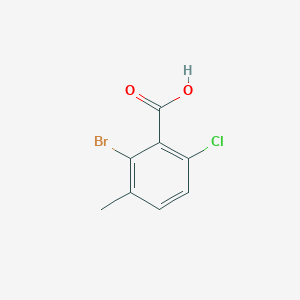

2-Bromo-6-chloro-3-methylbenzoic acid

Description

2-Bromo-6-chloro-3-methylbenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₈H₆BrClO₂ and a molecular weight of ~249.35 g/mol. The compound features a benzoic acid backbone substituted with bromine at position 2, chlorine at position 6, and a methyl group at position 3. It is commercially available for research purposes, with suppliers like CymitQuimica offering it in quantities ranging from 1g to 5g .

Propriétés

IUPAC Name |

2-bromo-6-chloro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISHSIJTQOOKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3-methylbenzoic acid typically involves the bromination and chlorination of 3-methylbenzoic acid. One common method includes the following steps :

- Dissolve 3-methylbenzoic acid in acetic acid.

- Slowly add a solution of bromine and chlorine to the mixture.

- Stir the reaction mixture at room temperature until the desired product is formed.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: In industrial settings, the production of 2-Bromo-6-chloro-3-methylbenzoic acid may involve more efficient and scalable processes, such as continuous flow reactors and automated synthesis systems. These methods ensure higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-6-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane.

Esterification: The carboxylic acid group can be converted to an ester under acidic or basic conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used.

Reduction: Borane or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Esterification: Acidic conditions using sulfuric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Products: Aryl or alkyl derivatives.

Reduction Products: Alcohols.

Esterification Products: Esters.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 2-bromo-6-chloro-3-methylbenzoic acid exhibit antimicrobial properties. Such compounds are often investigated for their potential effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Properties : Certain derivatives of benzoic acid have shown promise in reducing inflammation. The halogen substitutions in 2-bromo-6-chloro-3-methylbenzoic acid may enhance its ability to interact with biological targets involved in inflammatory pathways .

Organic Synthesis

Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The bromine and chlorine substituents allow for further functionalization, which can lead to a variety of derivatives with tailored properties .

Reagent in Coupling Reactions : The presence of halogens makes it suitable for use in coupling reactions, such as Suzuki or Sonogashira reactions, where it can participate in forming carbon-carbon bonds, essential for constructing larger molecular frameworks .

Material Science

Polymer Chemistry : Compounds like 2-bromo-6-chloro-3-methylbenzoic acid are explored as additives or modifiers in polymer formulations. Their incorporation can influence the thermal stability and mechanical properties of polymers, making them suitable for applications in coatings and composites .

Case Study 1: Antimicrobial Screening

A study evaluated a series of brominated benzoic acids, including 2-bromo-6-chloro-3-methylbenzoic acid, against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition against certain strains, suggesting potential use as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized various derivatives from 2-bromo-6-chloro-3-methylbenzoic acid through electrophilic aromatic substitution reactions. These derivatives were tested for anti-inflammatory activity, showing promising results that warrant further investigation into their mechanisms of action.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-chloro-3-methylbenzoic acid depends on its specific application In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-bromo-6-chloro-3-methylbenzoic acid and related compounds:

Substituent Effects on Properties

Electronic Effects

- Bromo and Chloro Groups : Both are electron-withdrawing (EWG), increasing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. However, the methyl group at position 3 (electron-donating, EDG) slightly counteracts this effect in the target compound .

- Methoxy vs. Methyl : The methoxy group in 3-bromo-6-chloro-2-methoxybenzoic acid (C₈H₆BrClO₃) enhances solubility in polar solvents due to its oxygen atom, whereas the methyl group in the target compound improves lipophilicity, favoring membrane permeability in biological systems .

Steric Effects

Research Findings and Methodological Tools

- Crystallographic Analysis : Programs like SHELX (SHELXL, SHELXS) and ORTEP-3 are widely used for structural determination and visualization of halogenated benzoic acids, enabling precise comparison of substituent arrangements .

- Synthetic Routes: The methyl group in the target compound may require Friedel-Crafts alkylation or directed ortho-metalation strategies, differing from nitro- or amino-substituted analogs that rely on electrophilic substitution .

Activité Biologique

2-Bromo-6-chloro-3-methylbenzoic acid is a halogenated benzoic acid derivative that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of bromine and chlorine substituents, which enhance its reactivity and biological activity.

Chemical Structure and Properties

The molecular formula of 2-bromo-6-chloro-3-methylbenzoic acid is CHBrClO, with a molecular weight of approximately 251.50 g/mol. Its structure features a benzene ring with a bromine atom at position 2, a chlorine atom at position 6, and a methyl group at position 3, contributing to its distinct chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 251.50 g/mol |

| Melting Point | Data not available |

| Solubility | Data not available |

Biological Activity

The biological activity of 2-bromo-6-chloro-3-methylbenzoic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents play a crucial role in modulating these interactions, leading to various biological effects.

Enzyme Inhibition

Research indicates that 2-bromo-6-chloro-3-methylbenzoic acid can inhibit certain enzymes, which may be beneficial in therapeutic contexts. For instance, studies have shown that compounds with similar structural features exhibit inhibitory activity against various enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders.

Antimicrobial Activity

There is emerging evidence suggesting that halogenated benzoic acids possess antimicrobial properties. The presence of bromine and chlorine may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for further exploration in antimicrobial drug development.

Case Studies

- Enzyme Inhibition Study : A study conducted on structurally similar compounds demonstrated that derivatives of halogenated benzoic acids exhibit significant inhibition against specific enzymes like cyclooxygenase (COX). The inhibition constants (IC50 values) were reported in the low micromolar range, indicating potent activity.

- Antimicrobial Efficacy : In vitro assays revealed that certain halogenated benzoic acids showed promising results against Gram-positive and Gram-negative bacteria. For example, compounds with similar substituents demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of halogenated benzoic acids. These investigations highlight the importance of structural modifications in enhancing biological activity. For instance:

- Structure-Activity Relationship (SAR) : Research emphasizes that the positioning of halogen atoms significantly impacts biological activity. Compounds with bromine at position 2 and chlorine at position 6 exhibited enhanced enzyme inhibition compared to their non-halogenated counterparts .

- Computational Studies : Advanced computational modeling techniques have been employed to predict the binding affinities of these compounds to target proteins, aiding in the design of more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.